molecular formula C22H27N3O8 B5170035 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate

1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate

Cat. No. B5170035
M. Wt: 461.5 g/mol
InChI Key: JKKSLLVXIUQHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate, also known as LMTX, is a small molecule drug that has been investigated for its potential use in treating Alzheimer's disease.

Mechanism of Action

1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate works by binding to tau protein and preventing its aggregation, which is believed to be a key factor in the development of Alzheimer's disease. By reducing tau aggregation, 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate may help to prevent the formation of neurofibrillary tangles, which are a characteristic feature of Alzheimer's disease.
Biochemical and Physiological Effects:
1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has been shown to reduce the amount of tau protein in the brain, which is a hallmark of Alzheimer's disease. 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments is that it has been shown to reduce the amount of tau protein in the brain, which is a hallmark of Alzheimer's disease. This makes 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate a potentially useful tool for studying the mechanisms underlying Alzheimer's disease. However, one limitation of using 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments is that its exact mechanism of action is not fully understood, which could make it difficult to interpret the results of such experiments.

Future Directions

There are several future directions for research on 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate. One area of research could focus on further elucidating the exact mechanism of action of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate. Another area of research could focus on developing more effective formulations of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate that can be used in clinical trials. Additionally, research could focus on investigating the potential use of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in combination with other drugs for the treatment of Alzheimer's disease. Finally, research could focus on investigating the potential use of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in the treatment of other neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate involves several steps, including the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride, which is then reacted with 2,4,5-trimethoxybenzylamine to produce the intermediate compound. The intermediate is then reacted with piperazine to form 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate, which is obtained as an oxalate salt.

Scientific Research Applications

1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has been investigated for its potential use in treating Alzheimer's disease. Studies have shown that 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate can reduce the amount of tau protein in the brain, which is a hallmark of Alzheimer's disease. 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

oxalic acid;pyridin-4-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4.C2H2O4/c1-25-17-13-19(27-3)18(26-2)12-16(17)14-22-8-10-23(11-9-22)20(24)15-4-6-21-7-5-15;3-1(4)2(5)6/h4-7,12-13H,8-11,14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKSLLVXIUQHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=NC=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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